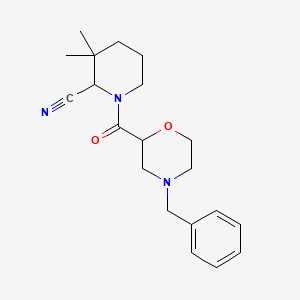
2-cycloheptylideneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylideneacetic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-cycloheptylideneacetic acid consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the search results.
Physical And Chemical Properties Analysis
2-Cycloheptylideneacetic acid has several physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.59 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.77 . Its water solubility Log S (ESOL) is -2.2 .
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Actions
- 2-cycloheptylideneacetic Acid derivatives, particularly in the form of acidic cycloalkanoindoles like tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids, have been synthesized for their anti-inflammatory properties. One such compound, 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid, demonstrated significant effectiveness against chronic inflammation models in rats (Asselin et al., 1976).
Pheromone Synthesis
- Derivatives of 2-cycloheptylideneacetic Acid have been utilized in synthesizing pheromones. For instance, a compound derived from this acid acted as a major component of an aggregation pheromone for the plum curculio, a type of beetle (Eller & Bartelt, 1996).
Organic Synthesis
- In organic chemistry, 2-cycloheptylideneacetic Acid and its derivatives are used for synthesizing various organic compounds. For example, a study showed the use of cyclopropylideneacetic acids in creating 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, which are useful in various chemical syntheses (Huang & Zhou, 2002).
Antibacterial Agents
- Certain derivatives of 2-cycloheptylideneacetic Acid have shown moderate to good antibacterial activity against Gram-positive bacteria. This highlights its potential in developing new antibacterial agents (Bremner et al., 2012).
Molecular Recognition Agents
- 2-cycloheptylideneacetic Acid derivatives have been used in developing agents for molecular recognition, detectable via NMR or fluorescence spectroscopy. These agents can discriminate between different isomers of acids and have practical applications in quantitative determination (Khanvilkar & Bedekar, 2018).
Herbicide Research
- While 2,4-Dichlorophenoxyacetic acid, a related compound, is a widely used herbicide, research has been conducted to understand its mode of action and potential environmental impacts. This research provides insight into the behavior of similar compounds, including 2-cycloheptylideneacetic Acid derivatives (Song, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-cycloheptylideneacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRBFWWZPBJZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CC(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cycloheptylideneacetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)

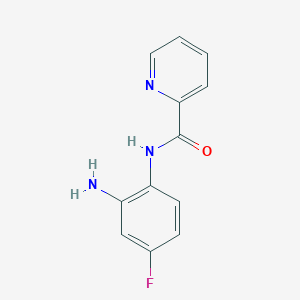
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)

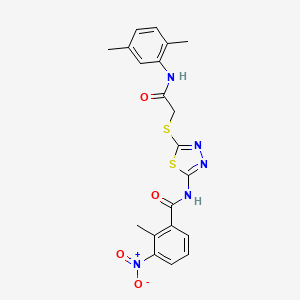
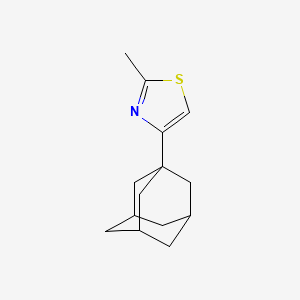
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
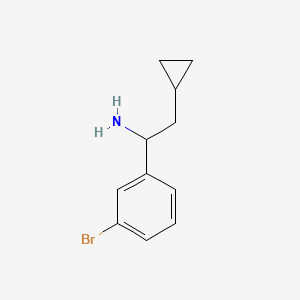
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
